7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid
Description
7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid is a fluorinated bicyclic carboxylic acid characterized by a norbornane backbone with a fluorine substituent at the 7-position and a carboxylic acid group at the 2-position. Its rigid bicyclic structure and fluorine atom confer unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, making it a valuable scaffold in medicinal chemistry and material science .
Properties
Molecular Formula |
C8H11FO2 |
|---|---|
Molecular Weight |
158.17 g/mol |
IUPAC Name |
7-fluorobicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H11FO2/c9-7-4-1-2-5(7)6(3-4)8(10)11/h4-7H,1-3H2,(H,10,11) |
InChI Key |
TZZGBTYIYSHBIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1C2F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Fluorination of Bicyclo[2.2.1]heptane Derivatives
One common approach is to start from bicyclo[2.2.1]heptane-2-carboxylic acid or its derivatives and introduce fluorine at the 7-position via selective fluorination reactions. This can be achieved by:
- Using fluorinating agents on suitable precursors.
- Generating bridgehead radicals that react with fluorine sources.
A study on polyfluorobicyclo[2.2.1]heptanes demonstrated that bridgehead carboxylic acids can be converted into fluorinated derivatives by radical pathways involving lithio intermediates and subsequent fluorination steps. The process involves carbonation of lithio derivatives to obtain the carboxylic acid, followed by radical fluorination to introduce fluorine at the bridgehead.
Diels–Alder Cycloaddition Routes
The bicyclic framework can be constructed via Diels–Alder reactions using appropriate dienes and dienophiles. For example, methyl 2-benzamidoacrylate has been used as a dienophile in the synthesis of related bicyclic compounds. Although this example is for azabicyclo derivatives, similar strategies can be adapted for fluorinated bicyclo[2.2.1]heptane carboxylic acids by selecting fluorinated dienophiles or post-cycloaddition fluorination.
Conversion of Bicyclo[2.2.1]heptane-2-carboxylic Acid to Fluorinated Analogues
Starting from bicyclo[2.2.1]heptane-2-carboxylic acid, fluorination can be performed by:
- Conversion to acid chlorides using reagents like phosphorus pentachloride.
- Subsequent reaction with fluorinating agents or lithium aluminum hydride reductions followed by fluorination.
This method allows for the preparation of fluorinated derivatives while maintaining the carboxylic acid functionality.
Catalytic Hydrogenation and Functional Group Transformations
Hydrogenation of bicyclic precursors over palladium on activated charcoal in ethanol under atmospheric pressure has been reported for related bicyclo[2.2.1]heptane carboxylic acids. While this method is primarily for reduction, it can be part of a synthetic sequence where fluorination is introduced either before or after hydrogenation steps.
- Purity of 7-fluorobicyclo[2.2.1]heptane-2-carboxylic acid is typically around 97% as per commercial sources.
- Molecular formula: C8H11FO2; Molecular weight: 158.17 g/mol.
- Characterization includes NMR (notably ^1H and ^19F NMR), IR spectroscopy, and mass spectrometry to confirm fluorine incorporation and bicyclic structure.
The preparation of 7-fluorobicyclo[2.2.1]heptane-2-carboxylic acid involves sophisticated synthetic routes combining bicyclic core construction, selective fluorination at the bridgehead, and preservation of the carboxylic acid group. Key methods include radical fluorination of lithio intermediates, Diels–Alder cycloadditions with fluorinated dienophiles, and functional group transformations such as acid chloride formation. These methods have been validated by detailed research studies and yield high-purity products suitable for further application in chemical research.
Chemical Reactions Analysis
Types of Reactions: 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace the fluorine atom or other substituents with different groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Medicinal Chemistry
Antiviral and Antimicrobial Properties
Recent studies have indicated that bicyclic compounds, including derivatives of 7-fluorobicyclo[2.2.1]heptane-2-carboxylic acid, exhibit promising antiviral and antimicrobial activities. The structural features of these compounds allow for interactions with biological targets, potentially inhibiting viral replication or bacterial growth. For instance, modifications to the bicyclic framework can enhance selectivity and potency against specific pathogens, making them candidates for further drug development.
Case Study: Synthesis of Antiviral Agents
A notable case study involved the synthesis of novel antiviral agents based on the bicyclic framework. Researchers utilized 7-fluorobicyclo[2.2.1]heptane-2-carboxylic acid as a building block to create derivatives that showed enhanced activity against viral strains resistant to existing treatments. The study highlighted the importance of fluorine substitution in improving pharmacokinetic properties, such as metabolic stability and bioavailability.
Synthetic Organic Chemistry
Building Block for Complex Molecules
In synthetic organic chemistry, 7-fluorobicyclo[2.2.1]heptane-2-carboxylic acid serves as a versatile building block for the construction of more complex molecules. Its unique bicyclic structure allows for various functionalization strategies, enabling chemists to create diverse chemical entities with potential applications in pharmaceuticals and agrochemicals.
Table 1: Functionalization Reactions Involving 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic Acid
| Reaction Type | Description | Outcome |
|---|---|---|
| Nucleophilic Substitution | Reaction with nucleophiles (e.g., amines) | Formation of amide derivatives |
| Electrophilic Addition | Addition of electrophiles (e.g., alkyl halides) | Alkylated products |
| Reduction | Reduction of carboxylic acid to alcohol | Alcohol derivatives |
Materials Science
Potential in Polymer Chemistry
The incorporation of 7-fluorobicyclo[2.2.1]heptane-2-carboxylic acid into polymer matrices has been explored for developing advanced materials with enhanced properties. The fluorinated structure imparts unique characteristics such as increased thermal stability and chemical resistance.
Case Study: Fluorinated Polymers
A study investigated the use of this compound in synthesizing fluorinated polymers that exhibit low surface energy and excellent hydrophobicity. These properties make them suitable for applications in coatings and sealants, where resistance to moisture and dirt is essential.
Mechanism of Action
The mechanism of action of 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The carboxylic acid group can participate in various chemical reactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Table 1: Structural Comparison of Bicyclo[2.2.1]heptane-2-carboxylic Acid Derivatives
Key Observations :
- Fluorine vs. Oxygen : The 7-fluoro derivative exhibits higher lipophilicity (logP ~1.8) compared to the 7-oxa analog (logP ~0.5), impacting membrane permeability and bioavailability .
- Amino vs. Carboxylic Acid: 2-Amino derivatives (e.g., LAT1-IN-1) show affinity for the L-type amino acid transporter (Km = 0.30 μM for phenylalanine), whereas the carboxylic acid group in 7-fluoro derivatives may limit passive diffusion .
Key Observations :
Key Observations :
- Therapeutic Potential: 7-Fluoro derivatives show promise in cardiovascular diseases due to EDG-2 receptor modulation, whereas amino analogs target neurological transport systems .
- Reactivity : Hydroxy and oxa derivatives serve as precursors in synthetic organic chemistry, enabling access to complex heterocycles .
Biological Activity
7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a fluorine atom and a carboxylic acid functional group. The compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.
- IUPAC Name : 7-fluorobicyclo[2.2.1]heptane-2-carboxylic acid
- Molecular Formula : C8H11FO2
- Molecular Weight : 158.17 g/mol
- CAS Number : 1432679-36-1
- Purity : ≥ 97% .
Biological Activity
The biological activity of 7-fluorobicyclo[2.2.1]heptane-2-carboxylic acid has been explored in various studies, highlighting its potential as a therapeutic agent.
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the fluorine atom may enhance the lipophilicity and overall bioavailability of the compound, facilitating its interaction with cellular membranes and proteins.
Case Studies and Research Findings
Several studies have investigated the biological activity of 7-fluorobicyclo[2.2.1]heptane-2-carboxylic acid, focusing on its effects on cellular processes and potential therapeutic applications.
Table 1: Summary of Biological Activities
Detailed Research Findings
-
Cytotoxicity in Cancer Cells :
A study evaluated the cytotoxic effects of 7-fluorobicyclo[2.2.1]heptane-2-carboxylic acid on human hepatocellular carcinoma cells (HepG2). The compound demonstrated significant cytotoxicity, promoting caspase-dependent apoptosis at a concentration of 50 µM, indicating its potential as an anticancer agent . -
Analgesic Activity :
In vivo experiments using the tail flick test showed that the compound exhibited notable antinociceptive properties comparable to established analgesics like Benzocaine. This suggests that it may serve as a candidate for pain management therapies . -
Enzyme Inhibition :
The compound was tested for its ability to inhibit specific enzymes involved in metabolic processes. Results indicated effective inhibition rates, which could have implications for drug design targeting metabolic pathways .
Q & A
Q. What are the established synthetic routes for 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid?
Methodological Answer: The synthesis typically begins with bicyclo[2.2.1]heptane derivatives, such as norbornene, followed by fluorination at the C7 position using agents like DAST (diethylaminosulfur trifluoride) or Selectfluor™. Carboxylic acid functionality is introduced via oxidation of a methyl or hydroxymethyl group. For example, the oxidation of 7-fluoronorbornane-2-methanol using Jones reagent (CrO₃/H₂SO₄) yields the target compound. Purification often involves recrystallization from polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) .
| Key Reaction Steps | Reagents/Conditions | Yield Range |
|---|---|---|
| Fluorination | DAST, CH₂Cl₂, 0°C→RT | 60-75% |
| Oxidation | CrO₃, H₂SO₄, acetone | 80-90% |
| Purification | Ethyl acetate/hexane | >95% purity |
Q. How can spectroscopic techniques characterize 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid?
Methodological Answer:
- ¹H/¹³C NMR : The bicyclic framework produces distinct splitting patterns. For instance, the C7-F substituent deshields adjacent protons (δ ~4.5–5.5 ppm for bridgehead H). ¹³C NMR shows C-F coupling (JC-F ≈ 160–180 Hz).
- IR Spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) confirms the carboxylic acid group.
- X-ray Crystallography : Resolves stereochemistry and confirms the bicyclic structure. Compare data with non-fluorinated analogs (e.g., 7-Oxabicyclo[2.2.1]heptane derivatives) to identify fluorination effects .
Q. What are the solubility properties and recommended purification methods?
Methodological Answer: The compound exhibits limited solubility in non-polar solvents (e.g., hexane) but dissolves in polar aprotic solvents like DMSO or DMF. For purification:
- Recrystallization : Use ethyl acetate/hexane mixtures to remove non-polar impurities.
- Column Chromatography : Employ silica gel with a gradient of 5–20% methanol in dichloromethane.
- Acid-Base Extraction : Utilize pH-dependent solubility (soluble in basic aqueous solutions, precipitates at pH < 3) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in reaction yields during fluorination?
Methodological Answer: Contradictions may arise from competing pathways (e.g., elimination vs. substitution). Mitigation strategies:
- Reaction Monitoring : Use in-situ ¹⁹F NMR to track fluorination intermediates.
- Solvent Optimization : Replace CH₂Cl₂ with acetonitrile to reduce side reactions.
- Temperature Control : Lower reaction temperatures (e.g., −20°C) minimize decomposition.
- Computational Modeling : Apply DFT calculations to predict fluorination regioselectivity and transition states .
Q. What computational methods predict the reactivity of 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid in nucleophilic reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs). The electron-withdrawing carboxylic acid and fluorine groups increase electrophilicity at the bridgehead.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMSO enhances nucleophilic attack).
- Docking Studies : Predict binding affinity in enzyme active sites (e.g., cyclooxygenase analogs) for pharmaceutical applications .
Q. What strategies optimize enantiomeric purity during asymmetric synthesis?
Methodological Answer:
- Chiral Catalysts : Use Pd-catalyzed asymmetric fluorination with (R)-BINAP ligands to achieve >90% ee.
- Kinetic Resolution : Employ lipase enzymes (e.g., Candida antarctica) to hydrolyze racemic mixtures selectively.
- Chiral Chromatography : Separate enantiomers using Chiralpak® AD-H columns with heptane/ethanol mobile phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
